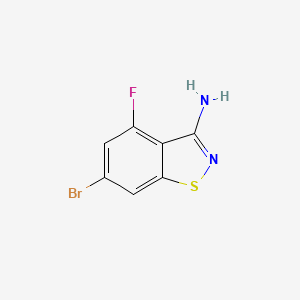

6-Bromo-4-fluoro-1,2-benzothiazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4BrFN2S |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

6-bromo-4-fluoro-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C7H4BrFN2S/c8-3-1-4(9)6-5(2-3)12-11-7(6)10/h1-2H,(H2,10,11) |

InChI Key |

PWQALIIOGHVQFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1F)C(=NS2)N)Br |

Origin of Product |

United States |

Derivatization Strategies and Analog Development of 6 Bromo 4 Fluoro 1,2 Benzothiazol 3 Amine

Chemical Transformations at the Amine Moiety

The primary amine group at the 3-position is a key nucleophilic center, enabling a wide array of chemical transformations to introduce diverse functional groups and build molecular complexity.

Acylation and Sulfonylation for Modified Amine Functionality

The primary amine of the benzothiazole (B30560) core can be readily acylated or sulfonated to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modulating the electronic properties and hydrogen-bonding capabilities of the parent amine.

Acylation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct. This reaction introduces a carbonyl group, which can alter the molecule's polarity and receptor-binding interactions.

Sulfonylation involves the reaction of the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The resulting sulfonamides are known for their chemical stability and ability to act as hydrogen-bond donors, making them valuable functional groups in drug design. Indian scientists have reported a multi-step synthesis involving the acylation of 2-amino-6-nitrobenzothiazole, followed by reduction of the nitro group and subsequent sulfonylation to produce various derivatives. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Conditions |

| Acetyl chloride | Acetamide | Pyridine, 0°C to RT |

| Benzoyl chloride | Benzamide | Triethylamine, DCM, RT |

| Methanesulfonyl chloride | Methanesulfonamide | Pyridine, DCM, 0°C to RT |

| p-Toluenesulfonyl chloride | Tosylamide | NaOH (aq), RT |

Schiff Base Formation for Diversification

The condensation of the primary amine with various aldehydes or ketones yields imines, commonly known as Schiff bases. This reaction is a cornerstone for generating diverse molecular libraries, as a wide array of carbonyl compounds are commercially available. The reaction is typically catalyzed by a small amount of acid and involves the removal of water to drive the equilibrium towards the product. For instance, novel Schiff bases have been synthesized from the condensation of 4,6-difluoro-2-amino benzothiazole with different aromatic aldehydes in methanol with a catalytic amount of glacial acetic acid. ijpbs.com The resulting imine bond (-C=N-) can serve as a versatile linker or be further reduced to a secondary amine, providing additional structural diversity. ijpbs.com

Table 2: Examples of Schiff Base Formation

| Aldehyde/Ketone | Reaction Conditions | Resulting Schiff Base |

| Benzaldehyde | Ethanol, Glacial Acetic Acid (cat.), Reflux | N-benzylidene-6-bromo-4-fluorobenzothiazol-3-amine |

| 4-Methoxybenzaldehyde | Methanol, Glacial Acetic Acid (cat.), Reflux | N-(4-methoxybenzylidene)-6-bromo-4-fluorobenzothiazol-3-amine |

| Acetone | Toluene, p-TSA (cat.), Dean-Stark | N-(propan-2-ylidene)-6-bromo-4-fluorobenzothiazol-3-amine |

| 5-Bromo-2-hydroxy benzaldehyde | Methanol, Glacial Acetic Acid (cat.), 50-60°C | 4-bromo-2-(((6-bromo-4-fluorobenzothiazol-3-yl)imino)methyl)phenol |

Urea and Thiourea (B124793) Derivatives Synthesis

Urea and thiourea derivatives are important pharmacophores known for their diverse biological activities. These functional groups can be introduced by reacting the primary amine of 6-bromo-4-fluoro-1,2-benzothiazol-3-amine (B6266691) with isocyanates or isothiocyanates, respectively. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. This method allows for the synthesis of a wide range of N,N'-disubstituted ureas and thioureas. For example, a series of 6-substituted urea benzothiazole derivatives were prepared from the corresponding 6-substituted 2-aminobenzothiazole (B30445) by treatment with an alkyl- or aryl-isocyanate. nih.gov In an alternative approach, 6-bromo-2-aminobenzothiazole was reacted with 1,1'-carbonyldiimidazole (CDI) and a substituted ethylamine to yield 6-bromo ethyl-urea derivatives. nih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Type | Typical Solvent |

| Phenyl isocyanate | Phenyl Urea | Dichloromethane, Pyridine |

| Methyl isothiocyanate | Methyl Thiourea | Acetonitrile |

| Ethyl isocyanate | Ethyl Urea | THF |

| Phenyl isothiocyanate | Phenyl Thiourea | Ethanol, Reflux |

Modification of the Benzene (B151609) Ring via Aromatic Substitution Reactions

The benzene portion of the benzothiazole ring system, containing a bromine and a fluorine atom, provides opportunities for further functionalization through aromatic substitution reactions.

Exploration of Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org Key EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com The regiochemical outcome of EAS on the 6-bromo-4-fluoro-benzothiazole ring is dictated by the directing effects of the existing substituents.

Directing Effects : Both the fluorine at C4 and the bromine at C6 are ortho-, para-directing groups. However, they are also deactivating. The fused thiazole (B1198619) ring system generally deactivates the benzene ring towards electrophilic attack. The strongest activation for EAS would come from the amine group, but its effect is relayed through the heterocyclic ring. The cumulative effect of these groups suggests that electrophilic substitution, if it occurs, would be directed to the positions ortho or para to the strongest activating groups that are not already substituted. In this case, the positions of interest are C5 and C7. A theoretical analysis would be required to definitively predict the most likely site of substitution between C5 (ortho to F, meta to Br) and C7 (ortho to the thiazole sulfur, meta to F).

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 6-Bromo-4-fluoro-5-nitro-1,2-benzothiazol-3-amine or 7-nitro isomer |

| Bromination | Br₂, FeBr₃ | 5,6-Dibromo-4-fluoro-1,2-benzothiazol-3-amine or 6,7-dibromo isomer |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-6-bromo-4-fluorobenzo[d]isothiazole-5-sulfonic acid or 7-sulfonic acid isomer |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-bromo-4-fluoro-1,2-benzothiazol-3-amine or 7-acyl isomer |

Transition-Metal-Catalyzed Cross-Coupling Reactions for Extended Conjugation

The bromine atom at the C6 position serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex biaryl systems and extended conjugated molecules.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a base. wikipedia.orglibretexts.org It is widely used to form C-C bonds and synthesize biaryl compounds. nih.govmdpi.comnih.gov

Sonogashira Coupling : This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-alkyne structures. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is typically carried out under mild conditions. nih.govresearchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org This allows for the introduction of a second, different amino group onto the aromatic ring, replacing the bromine atom. nih.govbeilstein-journals.org

Table 5: Transition-Metal-Catalyzed Cross-Coupling Reactions at the C6-Bromo Position

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenyl-4-fluoro-1,2-benzothiazol-3-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 6-(Phenylethynyl)-4-fluoro-1,2-benzothiazol-3-amine |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, XPhos | K₃PO₄ | N-Phenyl-4-fluoro-1,2-benzothiazol-3,6-diamine |

Regioselective C–H Functionalization Methodologies

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules, bypassing the need for pre-functionalized starting materials. mdpi.com For the this compound core, several regioselective C–H functionalization approaches can be envisaged, primarily targeting the aromatic benzene ring and the C2-position of the thiazole ring.

Transition metal-catalyzed reactions are at the forefront of C–H activation. researchgate.net Palladium-catalyzed direct arylation, for instance, offers a viable route to introduce aryl or heteroaryl substituents. chemrxiv.orgchemrxiv.org The regioselectivity of such reactions is often dictated by the electronic and steric environment of the C–H bonds. In the context of the subject compound, the fluorine and bromine substituents, along with the fused thiazole ring, will exert significant influence on the reactivity of the available C–H bonds.

Another promising approach involves the use of directing groups to achieve site-selective functionalization. researchgate.net While the inherent amine group at the 3-position could potentially act as a directing group, its reactivity might necessitate protection. Alternatively, strategic installation of a removable directing group can guide the catalyst to a specific C–H bond.

Furthermore, C–H functionalization can be achieved via the formation of thiazol-2-yl-phosphonium intermediates. researchgate.netacs.org This method allows for regioselective functionalization at the C2-position of the benzothiazole ring, which can then react with a variety of nucleophiles. researchgate.netacs.org

Below is a table summarizing potential regioselective C–H functionalization strategies applicable to the benzothiazole scaffold.

| Methodology | Catalyst/Reagent | Target Position | Potential Functionalization | Reference |

| Direct Arylation | Palladium catalysts | Aromatic Ring | Introduction of aryl/heteroaryl groups | mdpi.comchemrxiv.orgchemrxiv.org |

| Directed C–H Activation | Transition metals (e.g., Rh, Ru) | Aromatic Ring | Alkylation, arylation, etc. | researchgate.net |

| Phosphonium Salt Formation | Triphenylphosphine | C2-position of Thiazole | Etherification, amination, C-N biaryl formation | researchgate.netacs.org |

| C-H Borylation | Iridium catalysts | Aromatic Ring | Introduction of boryl groups for further derivatization | nih.govacs.org |

Diversification at the Thiazole Ring System

One of the most direct methods for diversification is through the modification of the 3-amino group. Standard N-acylation, N-alkylation, and sulfonylation reactions can be employed to introduce a wide array of substituents. Furthermore, the amino group can be transformed into other functional groups, such as amides or ureas, through reactions with corresponding electrophiles.

The C2-position of the benzothiazole ring is also amenable to functionalization. As mentioned in the previous section, the formation of a phosphonium salt at this position opens up avenues for the introduction of various substituents. researchgate.netacs.org Additionally, palladium-catalyzed cross-coupling reactions can be utilized if a suitable handle, such as a halogen, is installed at the C2-position.

The table below outlines potential strategies for the diversification of the thiazole ring system.

| Target Position | Reaction Type | Reagents | Resulting Functional Group |

| 3-Amino Group | N-Acylation | Acid chlorides, Anhydrides | Amide |

| 3-Amino Group | N-Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| 3-Amino Group | N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| 3-Amino Group | Urea Formation | Isocyanates | Urea |

| C2-Position | Nucleophilic Substitution (via Phosphonium Salt) | Alcohols, Amines | Ethers, Amines |

| C2-Position | Cross-Coupling Reactions | Organoboron/-tin reagents | Aryl, Alkyl, etc. |

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large, structurally diverse libraries of compounds for high-throughput screening. publish.csiro.au For the this compound scaffold, both solid-phase and solution-phase combinatorial strategies can be employed to create extensive analog libraries.

A solid-phase synthesis approach could involve anchoring the parent molecule to a resin, followed by a series of parallel reactions to introduce diversity. nih.gov For example, the 3-amino group could be used as the point of attachment to the solid support. Subsequent reactions could then be performed to modify other positions of the molecule, such as the aromatic ring via C–H functionalization or cross-coupling reactions at the bromine atom. Cleavage from the resin would then yield a library of diverse analogs.

Diversity-oriented synthesis (DOS) is another relevant strategy that aims to generate structurally complex and diverse molecules from a common starting material. publish.csiro.au This can be achieved by employing a variety of reaction pathways and building blocks. For instance, starting from a common intermediate, different cyclization or functionalization reactions can be applied to generate distinct molecular skeletons.

The following table illustrates a hypothetical combinatorial library generation based on the this compound scaffold.

| Scaffold Position | Building Block Set A (R1) | Building Block Set B (R2) |

| 3-Amino Group (Acylation) | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | - |

| 6-Bromo Position (Suzuki Coupling) | - | Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridinylboronic acid |

By combining a set of 'n' building blocks for the 3-amino group with a set of 'm' building blocks for the 6-bromo position, a library of n x m compounds can be generated.

Structural and Spectroscopic Investigations in the Context of Research Applications

Advanced Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopic methods are indispensable for probing the electronic and conformational properties of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. For 6-Bromo-4-fluoro-1,2-benzothiazol-3-amine (B6266691), ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR studies would be invaluable.

¹H NMR would help in identifying the number and connectivity of hydrogen atoms, providing insights into the substitution pattern on the aromatic ring.

¹³C NMR would reveal the carbon framework of the molecule.

¹⁹F NMR is particularly useful due to the presence of the fluorine atom, offering a sensitive probe for the local electronic environment.

2D NMR techniques , such as COSY, HSQC, and HMBC, would allow for the definitive assignment of all proton and carbon signals and establish through-bond connectivities.

In the context of research applications, such as drug discovery, NMR is also employed to study ligand binding to target proteins. Changes in the chemical shifts of the compound upon addition of a target protein can indicate an interaction and provide information about the binding site.

Detailed Research Findings: A thorough search of scientific literature did not yield any published NMR spectroscopic data specifically for this compound. Therefore, no data tables for chemical shifts or coupling constants can be presented.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amine group.

C=N stretching vibrations within the benzothiazole (B30560) ring system.

C-F and C-Br stretching vibrations .

Aromatic C-H and C=C stretching vibrations .

Variations in the positions and shapes of these bands can provide information about hydrogen bonding and other intermolecular interactions in the solid state.

Detailed Research Findings: No specific FT-IR spectra for this compound have been reported in the available scientific literature. Consequently, a table of characteristic vibrational frequencies cannot be compiled.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters that can be determined. These parameters can be influenced by the solvent polarity and the pH of the solution.

Detailed Research Findings: There is no available published data concerning the UV-Vis spectroscopic properties of this compound.

X-ray Crystallography for Supramolecular Assembly and Hydrogen Bonding Network Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as:

Hydrogen bonding involving the amine group and the nitrogen and sulfur atoms of the thiazole (B1198619) ring.

Halogen bonding involving the bromine atom.

π-π stacking between the aromatic rings.

This information is crucial for understanding the solid-state properties of the compound and for rational drug design.

Detailed Research Findings: No crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the literature. Therefore, no tables of crystallographic parameters can be provided.

Solid-State NMR Spectroscopy for Polymorphism and Crystal Packing Research

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including crystalline and amorphous solids. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, such as solubility and bioavailability.

For this compound, ssNMR could be used to:

Distinguish between different polymorphic forms.

Provide information about the local environment of the carbon, nitrogen, and fluorine atoms in the solid state.

Study the dynamics of the molecule in the crystal lattice.

Detailed Research Findings: There are no published studies on the solid-state NMR analysis of this compound.

Computational Chemistry and Theoretical Studies of 6 Bromo 4 Fluoro 1,2 Benzothiazol 3 Amine

Molecular Modeling and Dynamics SimulationsNo published data available.

Molecular Dynamics Simulations for Conformational Stability and Interaction DynamicsNo published data available.

There are no compounds mentioned in the article to be listed in a table.

In Silico Prediction of Research-Relevant Physicochemical Parameters

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Predicting these parameters through computational means is a vital step in the early stages of drug discovery. nih.govresearchgate.net

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Predictions

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It plays a crucial role in a drug's ability to cross biological membranes. The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

For the specific compound, 6-Bromo-4-fluoro-1,2-benzothiazol-3-amine (B6266691), dedicated computational studies providing explicit LogP and TPSA values were not found in a comprehensive search of available scientific literature. However, for the closely related isomer, 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine, computed values are available in public databases. PubChem, for instance, lists a computed XLogP3 value of 2.8 and a TPSA of 67.2 Ų for this alternative structure. nih.gov It is critical to note that these values are for a different molecule and should not be directly extrapolated to this compound, as the different arrangement of atoms will influence these physicochemical parameters.

Table 1: Predicted Physicochemical Parameters (Note: Data for the specific target compound is not available in the reviewed literature. Data for a related isomer is provided for context only.)

| Compound Name | Predicted LogP | Predicted TPSA (Ų) | Data Source |

|---|---|---|---|

| This compound | Not Available | Not Available | N/A |

Prediction of Hydrogen Bonding Interactions and Solvent Accessibility

Hydrogen bonds are crucial non-covalent interactions that govern how a molecule interacts with biological targets, such as proteins and enzymes, as well as its solubility in water. The number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically N and O atoms) in a molecule is a key determinant of its biological activity and physical properties. Solvent accessibility refers to the surface area of a molecule that is accessible to a solvent, which influences its solubility and interactions.

Detailed theoretical studies predicting the specific hydrogen bonding interactions and solvent accessibility surface area for this compound are not present in the currently available body of research. General principles of computational chemistry allow for the theoretical calculation of these properties, often visualized through molecular electrostatic potential (MEP) maps, which highlight regions of electrophilic and nucleophilic character. nih.gov For instance, the amine group (-NH2) in this compound would be predicted to act as a hydrogen bond donor, while the nitrogen atom in the thiazole (B1198619) ring and the fluorine atom could potentially act as hydrogen bond acceptors.

Without specific computational models for this exact molecule, any discussion remains speculative. However, analysis of the related isomer, 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine, indicates the presence of 2 hydrogen bond donors and 3 hydrogen bond acceptors according to PubChem's computational analysis. nih.gov These predictions are based on the structural features of the molecule.

Table 2: Predicted Hydrogen Bonding Capacity (Note: Data for the specific target compound is not available in the reviewed literature. Data for a related isomer is provided for context only.)

| Compound Name | Predicted Hydrogen Bond Donors | Predicted Hydrogen Bond Acceptors | Data Source |

|---|---|---|---|

| This compound | Not Available | Not Available | N/A |

Exploration of Biological Activities in in Vitro Systems and Mechanistic Elucidation

Investigation of Antineoplastic Potential in Cellular Models

The anticancer properties of benzothiazole (B30560) derivatives have been a primary area of research, with studies demonstrating their ability to inhibit cancer cell growth, induce programmed cell death, and modulate critical signaling pathways. While direct studies on 6-Bromo-4-fluoro-1,2-benzothiazol-3-amine (B6266691) are limited, research on closely related bromo- and fluoro-substituted benzothiazole derivatives provides significant insights into its potential antineoplastic activities.

Inhibition of Cellular Proliferation in Specific Cancer Cell Lines

A number of novel benzothiazole derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines. For instance, a study focusing on a series of newly synthesized benzothiazole compounds revealed potent activity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cell lines frontiersin.org. One particular derivative, referred to as compound B7, exhibited notable inhibition of cell proliferation in these cell lines frontiersin.org.

Another study on benzothiazole-triazole hybrids also reported notable cytotoxic effects against a range of cancer cell lines, with a specific focus on triple-negative breast cancer nih.gov. The most potent compound in this series, characterized by a trichloro substitution, demonstrated an IC50 value of 30.49 μM nih.gov.

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| Benzothiazole derivative (B7) | A431 (Epidermoid Carcinoma) | Significant reduction in cell proliferation | frontiersin.org |

| Benzothiazole derivative (B7) | A549 (Non-small cell lung cancer) | Significant reduction in cell proliferation | frontiersin.org |

| Benzothiazole derivative (B7) | H1299 (Non-small cell lung cancer) | Significant reduction in cell proliferation | frontiersin.org |

| Benzothiazole-triazole hybrid (trichloro substituted) | Triple-negative breast cancer | IC50: 30.49 μM | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest in In Vitro Systems

Beyond inhibiting proliferation, certain benzothiazole derivatives actively induce apoptosis, or programmed cell death, in cancer cells. A novel benzothiazole derivative (BTD) was found to suppress cell proliferation and metastasis, and importantly, induce apoptosis in colorectal tumor cells frontiersin.orgnih.govresearchgate.net. The mechanism of this apoptosis induction was linked to the mitochondrial intrinsic pathway, involving an increase in reactive oxygen species (ROS) and a loss of mitochondrial transmembrane potential frontiersin.orgnih.govresearchgate.net.

Furthermore, benzothiazole compounds have been shown to cause cell cycle arrest, a state where the cell division process is halted. Benzothiazole-triazole hybrids have been observed to trigger cell cycle arrest in the G2/M phase nih.gov. In a different study, benzothiazole-based compounds were shown to cause G1 cell cycle arrest in HepG2 liver cancer cells nih.govresearchgate.net. This was confirmed by a decrease in the levels of G1 cell cycle proteins such as cyclin D1 and Skp2 nih.govresearchgate.net. Flow cytometry analysis of A431 and A549 cells treated with the benzothiazole derivative B7 also demonstrated an induction of apoptosis and cell cycle modulation frontiersin.org.

Modulation of Key Signaling Pathways

The anticancer effects of benzothiazole derivatives are often rooted in their ability to modulate key signaling pathways that are dysregulated in cancer. Research has shown that these compounds can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as Aurora kinase, epidermal growth factor receptor (EGFR), and phosphoinositide kinases nih.gov.

A study on the immunomodulatory potential of benzothiazole derivatives highlighted their ability to affect cytokine production. Several compounds were found to have potent inhibitory activities on the production of IL-2 in stimulated peripheral blood mononuclear cells (PBMCs) nih.gov. Furthermore, some derivatives showed significant suppressive activity on the Th-2 cytokine, interleukin 4 (IL-4) nih.govresearchgate.net. The benzothiazole derivative B7 was also found to lower the levels of the inflammatory cytokines IL-6 and TNF-α frontiersin.org. This modulation of cytokines suggests a potential dual role in anticancer and anti-inflammatory responses. The synthesis of a 6-bromo-N-(2-methyl-2H-benzo[d] nih.govnih.govCurrent time information in Pasuruan, ID.triazol-5-yl)quinolin-4-amine has been described as a potential kinase inhibitor motif, further highlighting the role of this class of compounds in targeting key signaling enzymes mdpi.com.

Evaluation of Antimicrobial Efficacy in In Vitro Assays

In addition to their antineoplastic properties, benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

A study investigating a series of newly synthesized fluoro-benzothiazole derivatives reported moderate to significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria researchgate.net. The structure-activity relationship in this study suggested that the fluorobenzothiazole scaffold plays an important role in the observed antibacterial properties researchgate.net.

Another screening of novel benzothiazole derivatives found that several compounds exhibited high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL against S. aureus, Bacillus subtilis, and E. coli mdpi.com. Specifically, compounds designated as 3 and 4 in the study showed high antibacterial efficacy mdpi.com. A separate study on thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole also reported significant antibacterial activity against Listeria monocytogenes, P. aeruginosa, E. coli, and S. aureus nih.gov.

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Fluoro-benzothiazole derivatives | Staphylococcus aureus | Moderate to significant activity | researchgate.net |

| Fluoro-benzothiazole derivatives | Escherichia coli | Moderate to significant activity | researchgate.net |

| Novel benzothiazole derivatives (Compounds 3 & 4) | S. aureus, B. subtilis, E. coli | 25 - 200 µg/mL | mdpi.com |

| Thiazolidinone derivatives of benzothiazole (11a) | L. monocytogenes, P. aeruginosa, E. coli, S. aureus | 0.10 - 0.25 mg/ml | nih.gov |

Antifungal Activity Against Fungal Organisms

The antifungal potential of benzothiazole derivatives has also been explored, with studies showing efficacy against various fungal pathogens. A series of 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles were synthesized and evaluated for their in vitro antifungal activity against strains of Candida albicans, with some derivatives displaying higher activity than a known reference compound researchgate.net.

In a broader screening, novel benzothiazole derivatives were tested against Candida albicans and Aspergillus niger, with MIC values ranging from 25 to 200 µg/mL mdpi.com. Compounds 3 and 4 from this study, which showed strong antibacterial activity, also exhibited moderate antifungal effects mdpi.com.

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6-fluoro-4(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles | Candida albicans | Higher activity than reference compound | researchgate.net |

| Novel benzothiazole derivatives (Compounds 3 & 4) | Candida albicans | 25 - 200 µg/mL | mdpi.com |

| Novel benzothiazole derivatives (Compounds 3 & 4) | Aspergillus niger | 25 - 200 µg/mL | mdpi.com |

Research into Antimicrobial Mechanisms (e.g., Disruption of Cell Wall Synthesis, Interference with Metabolic Pathways, Enzyme Targeting)

The antimicrobial effects of the benzothiazole scaffold, a core component of this compound, are attributed to several mechanisms of action. Research indicates that benzothiazole derivatives can exert their antibacterial activity by targeting and inhibiting essential bacterial enzymes. nih.govresearchgate.net These enzymes include DNA gyrase, dihydropteroate (B1496061) synthase, dihydrofolate reductase, and peptide deformylase, among others. nih.govresearchgate.net By inhibiting these crucial components of bacterial metabolic and replicative pathways, these compounds effectively halt bacterial growth and proliferation.

Some benzothiazole derivatives bearing an amide moiety have been shown to operate through a dual mechanism. rsc.org This includes perturbation of the bacterial cell membrane and binding to intracellular DNA, which disrupts cellular integrity and genetic processes. rsc.org Furthermore, studies on related bromo-substituted heterocyclic compounds, such as 6-bromoindole derivatives, have demonstrated a mechanism of action involving rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This suggests a potential mode of action for bromo-substituted benzothiazoles like this compound. The structure-activity relationship studies of these compounds have indicated that lipophilic and electronic factors of the molecule significantly influence their antimicrobial efficacy. rsc.org

Anti-inflammatory Potential in Cellular and Molecular Models

The anti-inflammatory properties of benzothiazole derivatives are a significant area of investigation. Various studies have demonstrated that this class of compounds can modulate key pathways and mediators involved in the inflammatory response. researchgate.net

Modulation of Inflammatory Cytokines and Mediators (e.g., IL-6, TNF-α)

Recent research has highlighted the ability of novel benzothiazole derivatives to modulate the production of pro-inflammatory cytokines. A 2024 study demonstrated that certain benzothiazole compounds could significantly lower the expression levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in mouse monocyte macrophages. frontiersin.org These cytokines are pivotal mediators of the inflammatory cascade.

Similarly, studies on related benzothiazine derivatives have shown a significant reduction in pro-inflammatory markers, including TNF-α and Interleukin-17 (IL-17), in animal models of arthritis. nih.gov Other research into the immunomodulatory potential of a range of benzothiazole analogs identified compounds that could potently inhibit the production of Interleukin-2 (IL-2) and Interleukin-4 (IL-4), cytokines involved in T-cell proliferation and immune response. nih.govresearchgate.net This body of evidence suggests that the this compound scaffold is a promising candidate for the development of agents that can control inflammatory responses by targeting cytokine signaling.

Table 1: Effect of Benzothiazole Derivatives on Inflammatory Cytokines This table is interactive. You can sort and filter the data.

| Compound Class | Cytokine Affected | Effect | Cell/Animal Model |

|---|---|---|---|

| Benzothiazole Derivatives | IL-6, TNF-α | Reduction | Mouse Monocyte Macrophages (RAW264.7) |

| Benzothiazine Derivatives | TNF-α, IL-17 | Reduction | Arthritic Rat Model |

Enzyme Inhibition Studies (e.g., COX-2, α-chymotrypsin)

The anti-inflammatory effects of many compounds are often linked to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). While direct studies on this compound are limited, research on structurally related compounds provides insight into this potential mechanism. For instance, a study of Schiff bases incorporating a 2-bromobenzylidene moiety revealed inhibitory activity against both COX-1 and COX-2 isoenzymes. nih.gov

Furthermore, the potential for enzyme inhibition extends to other classes of enzymes. Research on benzimidazole derivatives, which share a heterocyclic structure with benzothiazoles, has demonstrated significant inhibitory activity against α-chymotrypsin, a serine protease. nih.gov Certain benzimidazole compounds were identified as good inhibitors of the α-chymotrypsin enzyme, with kinetics studies confirming competitive inhibition. nih.gov This suggests that the broader family of related heterocyclic compounds may have the capacity to target various enzymatic pathways.

Table 2: Enzyme Inhibition by Related Heterocyclic Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Enzyme Inhibited | Notable Moiety | Inhibition Details |

|---|---|---|---|

| Schiff Bases | COX-1, COX-2 | 2-Bromobenzylidene | Exhibited inhibitory activity |

Other Biological Activities under Investigation (e.g., Neuroprotection)

Beyond antimicrobial and anti-inflammatory effects, the benzothiazole scaffold is a key component in compounds investigated for neuroprotective properties. The most prominent example is Riluzole, an FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS). drugbank.commdpi.com Riluzole, a member of the benzothiazole class, is believed to exert its neuroprotective effects by inhibiting glutamate release and inactivating voltage-dependent sodium channels. drugbank.comneurology.orgnih.govmedsinfo.com.au

The neuroprotective potential of this chemical family is being explored for other neurodegenerative conditions as well. Novel benzothiazole derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of Alzheimer's disease. rsc.org Certain synthesized compounds displayed potent inhibitory activity against both enzymes and also showed a capacity to prevent the aggregation of amyloid-beta plaques in vitro. rsc.org

Additionally, a class of aminopropyl carbazole compounds known as P7C3, which includes derivatives with dibromo-substitutions, has shown broad neuroprotective efficacy in animal models of Parkinson's disease, ALS, and age-related cognitive decline. nih.gov The structural elements of bromo-substituted aromatic amines in these compounds bear some resemblance to this compound, suggesting a potential avenue for future neuroprotective research based on this scaffold.

Structure Activity Relationship Sar Analysis of 6 Bromo 4 Fluoro 1,2 Benzothiazol 3 Amine and Its Analogs

Influence of Halogen Substituents (Bromo and Fluoro) on Biological Activity

The presence and nature of halogen substituents on a drug molecule can profoundly modulate its pharmacokinetic and pharmacodynamic properties. In the case of 6-Bromo-4-fluoro-1,2-benzothiazol-3-amine (B6266691), the bromo and fluoro groups at positions 6 and 4, respectively, are expected to have a significant impact on its biological profile.

Fluorine, the most electronegative element, is often incorporated into pharmaceuticals to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its small size means it can often replace a hydrogen atom without causing significant steric hindrance. The introduction of fluorine can also alter the acidity or basicity of nearby functional groups and influence conformation. Studies on fluorinated benzothiazole (B30560) derivatives have demonstrated their potential in developing agents for conditions like Alzheimer's disease and as antimicrobial agents. ijper.org For instance, the synthesis of 2-amino-6-fluoro-7-chloro (1,3) benzothiazole has been a step in creating novel antimicrobial agents. researchgate.net

Bromine, being larger and less electronegative than fluorine, introduces different properties. It is a lipophilic substituent, and its addition can increase a compound's ability to cross biological membranes. ijper.org This increased lipophilicity can enhance bioavailability and cell penetration. However, the larger steric bulk of bromine compared to fluorine or hydrogen means it can influence binding to a target receptor by either providing favorable van der Waals interactions or causing steric clashes. In various heterocyclic compounds, the replacement of smaller halogens with larger ones like bromine or iodine has been shown to systematically alter biological potency, suggesting that the size and polarizability of the halogen are key factors. ijper.org

Table 1: General Influence of Halogen Substituents on Drug Properties

| Substituent | Property | General Effect on Biological Activity |

|---|---|---|

| Fluorine (F) | High Electronegativity, Small Size | Increases metabolic stability, can enhance binding affinity by altering local electronics. |

| Bromine (Br) | High Lipophilicity, Larger Size | Increases membrane permeability and bioavailability, can provide key steric interactions. |

Impact of Amine Derivatization on Target Affinity and Selectivity

The 3-amine group of the 1,2-benzothiazol-3-amine scaffold is a critical handle for chemical modification and a key determinant of biological activity. As a primary amine, it can act as a hydrogen bond donor and acceptor, and it provides a site for derivatization to modulate a compound's properties. Various derivatization strategies can be employed to improve target affinity, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Common derivatization approaches include:

Acylation/Amide Formation: Converting the primary amine to an amide can alter its hydrogen bonding capacity and introduce new substituent groups that can explore different pockets of a binding site. This is a common strategy to fine-tune activity.

Schiff Base Formation: Reaction with aldehydes or ketones forms imines (Schiff bases), which can introduce large aromatic or heterocyclic groups. Studies on other benzothiazole scaffolds have shown that Schiff bases can possess significant antimicrobial activity. researchgate.net

Alkylation: Introducing alkyl or aryl groups to the amine nitrogen can modify the compound's lipophilicity and steric profile.

Formation of Fused Heterocycles: The amine group can be used as a starting point to construct more complex, fused heterocyclic systems, such as triazole-benzothiazole hybrids. rsc.org These hybrid molecules can target multiple biological pathways or interact with a target in a novel manner. rsc.org

Research on related benzo[d]thiazol-2(3H)one ligands for sigma receptors demonstrated that modifications to the amine substituent, including the ring size of an attached alkylamine, were crucial for achieving high affinity and selectivity. nih.gov Similarly, studies on 1-(1,2-benzisothiazol-3-yl)piperazine derivatives, where the amine is part of a piperazine (B1678402) ring, have been conducted to develop potential antipsychotic agents, highlighting the importance of the amine's chemical environment. acs.org

Table 2: Examples of Amine Derivatization on Benzothiazole Scaffolds and Potential Impact

| Derivatization Type | Resulting Functional Group | Potential Impact on Affinity/Selectivity |

|---|---|---|

| Acylation | Amide | Modulates H-bonding, introduces new interaction groups. |

| Reaction with Aldehyde | Imine (Schiff Base) | Increases molecular size and aromaticity, potentially enhancing π-stacking. |

| Piperazine addition | Tertiary Amine | Alters basicity and lipophilicity, can improve CNS penetration. |

Positional Effects of Substituents on the Benzene (B151609) Ring on Efficacy and Specificity

The specific placement of substituents on the benzene portion of the benzothiazole ring system is fundamental to its interaction with biological targets. The 4-fluoro and 6-bromo substitution pattern on this compound dictates the electronic and steric landscape of the molecule.

In aromatic systems, substituents exert influence through a combination of inductive and resonance effects. Both fluorine and bromine are halogens, which are deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect. This means they pull electron density away from the benzene ring, making it less reactive. nih.gov However, they direct incoming electrophiles to the ortho and para positions due to resonance effects where they donate a lone pair of electrons to the ring.

In the context of drug-receptor interactions, these electronic effects are critical. The electron-poor nature of the substituted benzene ring can influence its ability to participate in π-stacking interactions with electron-rich aromatic amino acid residues (like tryptophan or tyrosine) in a protein's active site. The positions of the halogens (4 and 6) create a specific pattern of partial positive and negative charges around the ring, which can either be complementary or detrimental to the electrostatic environment of the binding pocket. For example, the fluorine at position 4 and bromine at position 6 would influence the accessibility and reactivity of the adjacent positions (3, 5, and 7), should they be involved in binding or metabolism.

Role of Steric and Electronic Factors in Molecular Recognition and Biological Response

The biological response of a molecule is intimately linked to its ability to be recognized by and bind to a specific biological target. This recognition is governed by a combination of steric and electronic factors.

Electronic Factors: As discussed, the fluoro and bromo substituents are strongly electron-withdrawing. The high electronegativity of fluorine at the 4-position significantly lowers the electron density of the aromatic ring through the sigma bond framework (inductive effect). Bromine at the 6-position also contributes to this electron withdrawal. This altered electron distribution affects the molecule's dipole moment and its ability to form favorable electrostatic and hydrogen bond interactions with a receptor.

Steric Factors: Steric hindrance, or the spatial arrangement of atoms, plays a crucial role. The bromine atom is considerably larger than the fluorine atom (van der Waals radii: Br ≈ 1.85 Å, F ≈ 1.47 Å). The presence of the bulky bromine atom at position 6 can be a critical determinant of binding. It might fit snugly into a hydrophobic pocket, increasing affinity, or it could clash with the protein surface, preventing optimal binding. The relative positions of the two different-sized halogens create an asymmetric steric profile that can be key to achieving selective binding to one target over another closely related one.

Studies on other halogenated flavonoids have suggested that in some cases, the size of the halogen is the dominant factor in determining potency, with biological activity increasing as one moves from fluorine to iodine. ijper.org This highlights that steric fit and the associated van der Waals forces can sometimes be more important than electronic effects.

Derivation of SAR Models from In Vitro Assay Data and Computational Predictions

Structure-Activity Relationship (SAR) models are powerful tools in drug discovery that correlate the chemical structure of compounds with their biological activity. These models are derived from experimental data and computational predictions.

In Vitro Assay Data: The foundation of any SAR model is high-quality biological data. For a compound like this compound, this would involve synthesizing a library of analogs where each of the key positions is systematically varied:

Different halogens (or other groups) at positions 4 and 6.

Various substituents on the 3-amine group.

Substituents at other available positions on the benzene ring.

These analogs would then be tested in in vitro assays (e.g., enzyme inhibition assays, receptor binding assays) to determine their potency (e.g., IC₅₀ or Kᵢ values). The resulting data set, linking specific structural changes to changes in activity, forms the basis of the SAR.

Computational Predictions: Computational chemistry provides methods to rationalize and predict SAR. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For the benzothiazole analogs, docking studies could reveal how the bromo and fluoro groups interact with specific amino acids and how derivatization of the amine group affects the binding mode. researchgate.net

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can calculate electronic properties such as the distribution of charge, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MESP). mdpi.com These properties help explain the electronic contributions to binding. For instance, a study on benzothiazole derivatives found that substituents that lowered the HOMO-LUMO energy gap tended to increase the reactivity of the compound. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): This is a statistical approach that builds a mathematical model relating chemical descriptors (e.g., lipophilicity, steric parameters, electronic parameters) of a series of compounds to their biological activity. Such models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. The European Medicines Agency (EMA) utilizes SAR and read-across approaches to assess the potential toxicity of impurities, demonstrating the regulatory acceptance of these predictive models. europa.eu

By integrating experimental data with these computational tools, a robust SAR model can be developed, providing a clear roadmap for optimizing the this compound scaffold into a lead compound for a specific therapeutic target.

Future Research Directions and Translational Perspectives for 6 Bromo 4 Fluoro 1,2 Benzothiazol 3 Amine

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The benzothiazole (B30560) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active molecules. benthamscience.com Future research on 6-Bromo-4-fluoro-1,2-benzothiazol-3-amine (B6266691) would logically begin with the design and synthesis of novel analogues to enhance biological potency and target selectivity. A key strategy involves modifying the substituents on the benzothiazole core. Literature on related compounds indicates that substitutions at the C-2 and C-6 positions are particularly crucial for modulating biological activity. benthamscience.com

The synthetic exploration would involve creating a library of derivatives by altering the groups at and around the amine, bromo, and fluoro positions. For instance, introducing different alkyl or aryl groups on the amine could modulate lipophilicity and target engagement. The incorporation of motifs found in physiologically active natural products is another promising avenue. nih.gov Structure-activity relationship (SAR) studies would be essential to guide these synthetic efforts, correlating structural modifications with changes in biological effects. nih.govnih.gov For example, studies on other benzothiazoles have shown that adding or altering phenyl groups at the C-2 position can significantly impact anticancer and anti-inflammatory properties. proquest.com Similarly, the presence of fluorine at specific positions is known to enhance metabolic stability and binding affinity. proquest.comnih.gov

A systematic SAR study for analogues of this compound would aim to build a predictive model for designing next-generation compounds with optimized therapeutic profiles.

Identification of New Molecular Targets and Pathways

While the initial biological activity of a compound class might be known, a crucial future direction is the identification of all its molecular targets and the pathways it modulates. Benzothiazole derivatives are known to interact with a diverse set of biological targets, including enzymes crucial for bacterial survival and signaling proteins in human cancer cells. nih.govnih.gov For example, some benzothiazole derivatives act as inhibitors of enzymes like dihydropteroate (B1496061) synthase in bacteria or target the PI3K/AKT signaling pathway in cancer. nih.govderpharmachemica.com Another novel benzothiazole derivative has been shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov

Future research should employ a multi-pronged approach to uncover the targets of this compound and its analogues. This would involve:

Target-based screening: Testing the compounds against panels of known enzymes, such as kinases, proteases, and metabolic enzymes, which are common targets for benzothiazoles.

Phenotypic screening: Using cell-based assays to identify compounds that produce a desired biological effect (e.g., stopping cancer cell proliferation) and then using techniques like chemical proteomics or genetic screening to deconvolute the specific molecular target.

Computational prediction: Utilizing in silico tools to predict potential binding targets based on the compound's structure, which can then be validated experimentally. researchgate.net

A comprehensive understanding of the compound's polypharmacology—its ability to interact with multiple targets—is essential for predicting both its therapeutic potential and potential side effects. nih.gov

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

Once primary targets are identified, advanced mechanistic studies are required to understand precisely how the compound exerts its effects. For benzothiazoles, this involves elucidating the molecular interactions at the atomic level and observing the subsequent cellular consequences. Mechanistic studies have revealed that some benzothiazoles function as photosensitizers, generating reactive oxygen species like singlet oxygen and superoxide (B77818) anions. nih.gov Others have been found to induce apoptosis in cancer cells by increasing the activity of caspases-3 and -9. nih.gov

Future investigations for this compound should include:

X-ray Crystallography and Molecular Modeling: Co-crystallizing the compound with its target protein to visualize the binding mode and key interactions. This structural information is invaluable for rational drug design. nih.gov

Biophysical Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics between the compound and its target.

Cellular Assays: Investigating downstream effects in treated cells, such as changes in protein expression (Western blotting), cell cycle progression (flow cytometry), and the induction of specific cell death pathways like apoptosis or autophagy. researchgate.net

These studies provide a detailed picture of the compound's mechanism of action, which is critical for its development as a therapeutic agent.

Exploration of Alternative Synthetic Pathways for Scalability and Sustainability

The traditional synthesis of benzothiazoles often involves multi-step processes that may not be suitable for large-scale production or may use hazardous reagents. A significant area of future research is the development of "green" and scalable synthetic routes. Green chemistry principles focus on creating chemical processes that are environmentally benign, efficient, and sustainable. bohrium.com

Recent advances in the synthesis of benzothiazoles have explored:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating. mdpi.com

Use of green solvents: Replacing hazardous organic solvents with water or ionic liquids. orgchemres.orgrsc.org

Catalyst development: Employing reusable, non-toxic catalysts like silica-supported sodium hydrogen sulfate (B86663) or even biocatalysts like laccases to drive reactions efficiently. mdpi.com

One-pot reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel, which reduces waste and improves efficiency. mdpi.com

Future work on this compound should focus on developing a synthetic pathway that is not only high-yielding but also economically viable and environmentally friendly, which is a prerequisite for any compound intended for translational development.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers.

For the this compound chemical space, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on SAR data to predict the biological activity of newly designed, unsynthesized compounds. youtube.com This allows chemists to prioritize the synthesis of molecules with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for predicted activity and drug-like properties. stanford.edu These models can be constrained to generate structures that are synthetically feasible.

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds early in the discovery process is crucial. ML models trained on large ADME/Tox datasets can flag potential liabilities before significant resources are invested. nih.gov

Integrating AI/ML into the research pipeline for this compound class will enable a more data-driven and efficient approach to drug discovery, ultimately reducing the time and cost required to bring a potential new therapeutic to the clinic. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.